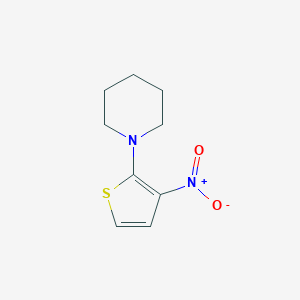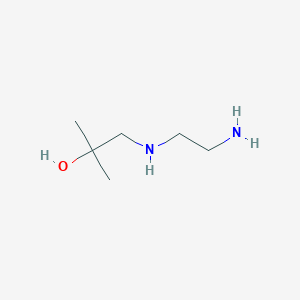
1-(2-Aminoethylamino)-2-methyl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethylamino)-2-methyl-propan-2-ol is an organic compound with the molecular formula C5H14N2O. It is a colorless, viscous liquid with an ammonia-like odor. This compound is used in various industrial applications, including the production of surfactants, chelating agents, and fabric softeners .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethylamino)-2-methyl-propan-2-ol can be synthesized through the reaction of 2-methyl-2-propanol with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethylamino)-2-methyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like hydrochloric acid (HCl) and bromine (Br2) are commonly used.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Results in simpler amines.
Substitution: Forms substituted amines and other derivatives.
Scientific Research Applications
1-(2-Aminoethylamino)-2-methyl-propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of surfactants, chelating agents, and fabric softeners.
Mechanism of Action
The mechanism by which 1-(2-Aminoethylamino)-2-methyl-propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-(2-Aminoethylamino)ethanol: Similar structure but with different functional groups.
Monoethanolamine: A simpler amine with fewer functional groups.
Diethanolamine: Contains two hydroxyl groups and one amino group.
Uniqueness: 1-(2-Aminoethylamino)-2-methyl-propan-2-ol is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various industrial and research applications .
Properties
CAS No. |
5083-45-4 |
|---|---|
Molecular Formula |
C6H16N2O |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-(2-aminoethylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H16N2O/c1-6(2,9)5-8-4-3-7/h8-9H,3-5,7H2,1-2H3 |
InChI Key |
SZVPAOGRUWWLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


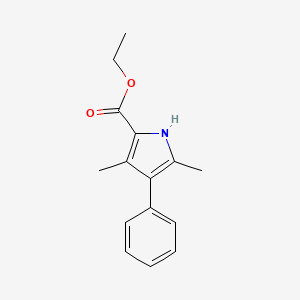
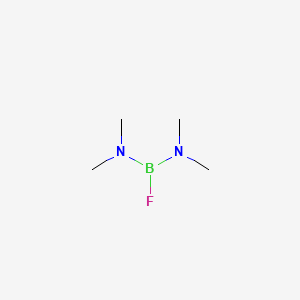

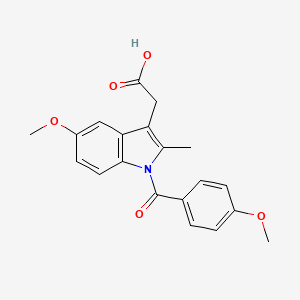
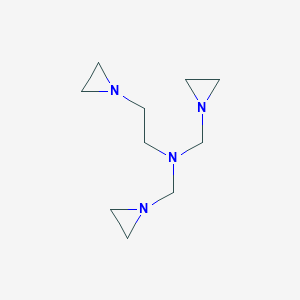
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
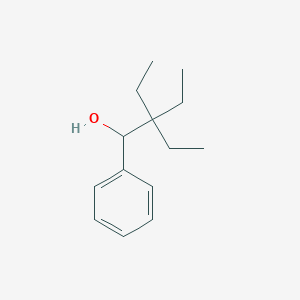

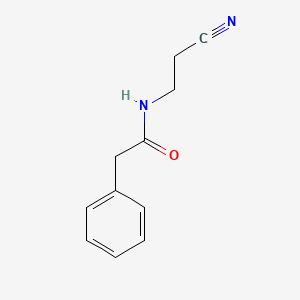
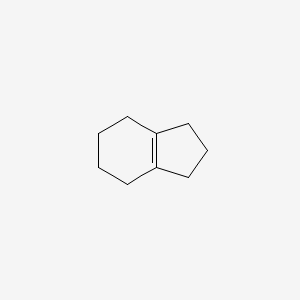
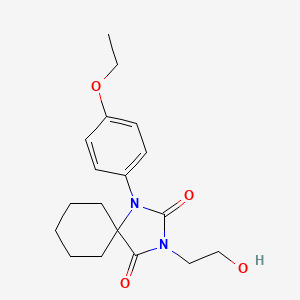
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
